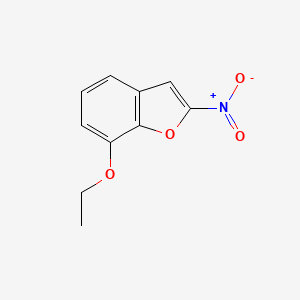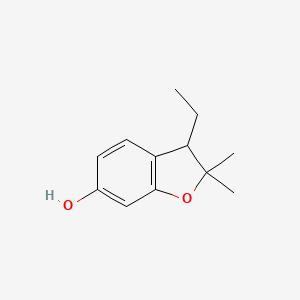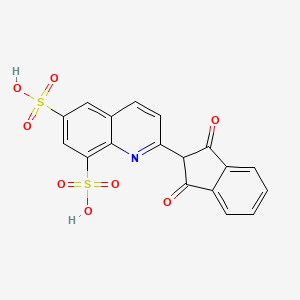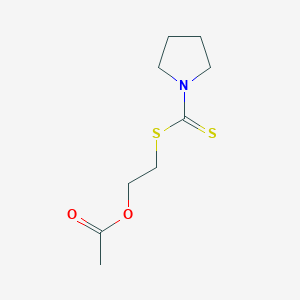![molecular formula C23H26N2O3 B12889836 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique biphenyl structure with methoxy and oxazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the condensation of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl with 2-hydroxybenzaldehyde or its methoxy-substituted congeners . The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) and a catalyst such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl structure can be reduced to form more saturated compounds.
Substitution: The oxazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce more saturated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Used in the production of advanced materials, including liquid crystals and hybrid materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The biphenyl structure allows it to fit into various binding sites, while the methoxy and oxazole groups can form hydrogen bonds and other interactions with target molecules. This makes it a versatile compound for various applications, including catalysis and drug design.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(methoxymethyl)-1,1’-biphenyl: Similar biphenyl structure with methoxy groups, used in similar applications.
2,2’-Bis(salicylideneamino)-4,4’-dimethyl-1,1’-biphenyl: Another biphenyl derivative with different functional groups, used in coordination chemistry.
5,5′′-Bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Used in lasing applications due to its unique optoelectronic properties.
Uniqueness
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its combination of methoxy and oxazole groups, which provide both stability and reactivity. This makes it particularly useful in applications requiring both properties, such as in the synthesis of advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C23H26N2O3 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyphenyl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O3/c1-22(2)13-27-20(24-22)16-8-6-15(7-9-16)19-12-17(26-5)10-11-18(19)21-25-23(3,4)14-28-21/h6-12H,13-14H2,1-5H3 |
Clave InChI |
GAVKQQJJRQXDRB-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC(=C3)OC)C4=NC(CO4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
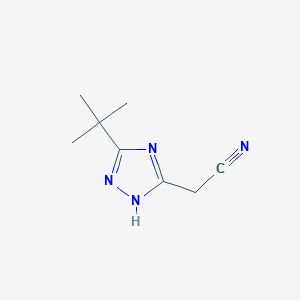
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
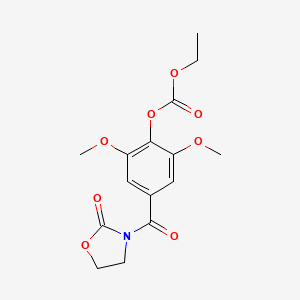
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
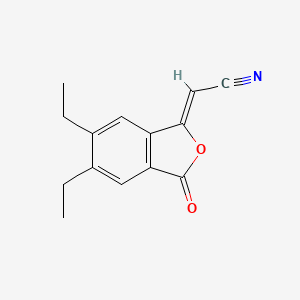
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)


